

## Potential off-target effects of BMS-1166 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BMS-1166  |           |
| Cat. No.:            | B15613458 | Get Quote |

## **BMS-1166 In Vitro Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of **BMS-1166**, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction.

### **Introduction to BMS-1166**

BMS-1166 is a small-molecule inhibitor that potently disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), with a reported IC50 of 1.4 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. [1] Its primary mechanism of action involves inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1.[1] A key aspect of its cellular activity is the specific inhibition of human PD-L1 (hPD-L1) N-linked glycosylation, which blocks its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] This leads to the accumulation of under-glycosylated PD-L1 in the ER and a reduction of its expression on the cell surface.[3] It is important to note that BMS-1166 is specific for human PD-L1 and does not show activity against mouse PD-L1. While BMS-1166 has been shown to have low toxicity in tested cell lines, comprehensive public data on its broader off-target profile, such as kinome-wide selectivity, is limited.[4]

## **Quantitative Data Summary**

The following table summarizes the key in vitro potency values for **BMS-1166** from various assays.



| Parameter                      | Value                                                                 | Assay Type                            | Cell<br>Line/System | Reference |
|--------------------------------|-----------------------------------------------------------------------|---------------------------------------|---------------------|-----------|
| PD-1/PD-L1<br>Interaction IC50 | 1.4 nM                                                                | HTRF Binding<br>Assay                 | Biochemical         | [1]       |
| PD-1/PD-L1<br>Interaction IC50 | 7 nM                                                                  | TR-FRET Assay                         | Biochemical         | [5]       |
| PD-L1 Binding<br>Affinity (KD) | 5.7 x 10 <sup>-9</sup> M                                              | Surface Plasmon<br>Resonance<br>(SPR) | Biochemical         | [6]       |
| Cytotoxicity<br>EC50           | 40.5 μΜ                                                               | Cell Viability<br>Assay               | Jurkat              | [4]       |
| T-Cell Activation<br>EC50      | Not explicitly quantified, but demonstrated dose-dependent activation | Jurkat/CHO co-<br>culture             | Jurkat, CHO         | [4]       |
| Cytotoxicity IC50              | 28.77 μΜ                                                              | Cytotoxicity<br>Assay                 | MDA-MB-231          | [7]       |

# **Signaling Pathways and Experimental Workflows**

To facilitate a deeper understanding of the experimental procedures and the biological context of **BMS-1166**'s action, the following diagrams illustrate key signaling pathways and workflows.





Click to download full resolution via product page

PD-1/PD-L1 Signaling and BMS-1166 Inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of BMS-1166 in vitro].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15613458#potential-off-target-effects-of-bms-1166-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com